REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5]([OH:7])=[O:6]>CN(C)C1C=CN=CC=1.CN1CCCC1=O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5]([O:7][C:4]([CH3:8])([CH3:5])[CH3:3])=[O:6]
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Name
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|
Quantity
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78 g
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Type
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reactant
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Smiles
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ClC=1C=C(C(=O)O)C=CN1
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Name
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di-tert-t-butyl dicarbonate
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Quantity
|
230.1 g
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Type
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reactant
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Smiles
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|
Name
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|
Quantity
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179.3 g
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Type
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solvent
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Smiles
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CN1C(CCC1)=O
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Name
|
|
Quantity
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11.61 g
|
Type
|
catalyst
|
Smiles
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CN(C1=CC=NC=C1)C
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Name
|
|
Quantity
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60 g
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Type
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solvent
|
Smiles
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CN1C(CCC1)=O
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Type
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CUSTOM
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Details
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after stirring for about 17 hours by the addition of an ice-cold solution of sodium chloride (30.0 g) and monobasic potassium phosphate (30.2 g) in water (320.7 g)
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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A 1-L jacketed 3-neck round bottom flask equipped with overhead stirrer, N2-inlet
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Type
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ADDITION
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Details
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was charged to the mixture
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Type
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CUSTOM
|
Details
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was adjusted to 25±10° C
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Type
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CUSTOM
|
Details
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The reaction was quenched
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Type
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ADDITION
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Details
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Methyl tert-butyl ether (278 g) was added
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Type
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STIRRING
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Details
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the mixture was stirred
|
Type
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CUSTOM
|
Details
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The layers were separated
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Type
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WASH
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Details
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The organic phase was washed three times with water (˜230-240 g each)
|
Type
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ADDITION
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Details
|
then diluted with toluene (239 g)
|
Type
|
DISTILLATION
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Details
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distilled under vacuum to a red oil (150.8 g, KF 29.9 ppm H2O)
|
Reaction Time |
17 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C(=O)OC(C)(C)C)C=CN1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |